molecular formula C9H7NO3 B6284965 7-acetyl-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 1267216-57-8

7-acetyl-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No.: B6284965
CAS No.: 1267216-57-8
M. Wt: 177.2
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Description

7-acetyl-2,3-dihydro-1,3-benzoxazol-2-one is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by its unique structure, which includes an acetyl group attached to the benzoxazole ring, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-acetyl-2,3-dihydro-1,3-benzoxazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired benzoxazole derivative.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

7-acetyl-2,3-dihydro-1,3-benzoxazol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents, such as bromine or chlorine, are used for electrophilic substitution, while nucleophiles like amines and thiols are used for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole oxides, while substitution reactions can produce a variety of functionalized benzoxazole derivatives.

Scientific Research Applications

7-acetyl-2,3-dihydro-1,3-benzoxazol-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-acetyl-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 7-amino-2,3-dihydro-1,3-benzoxazol-2-one
  • 7-hydroxy-2,3-dihydro-1,3-benzoxazol-2-one
  • 7-methyl-2,3-dihydro-1,3-benzoxazol-2-one

Uniqueness

Compared to its analogs, 7-acetyl-2,3-dihydro-1,3-benzoxazol-2-one is unique due to the presence of the acetyl group, which can influence its chemical reactivity and biological activity. This structural feature makes it a valuable compound for the development of new pharmaceuticals and industrial chemicals.

Properties

CAS No.

1267216-57-8

Molecular Formula

C9H7NO3

Molecular Weight

177.2

Purity

95

Origin of Product

United States

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